3-Methoxythiophene-2-sulfonamide
Overview
Description
3-Methoxythiophene-2-sulfonamide is an organic compound with the molecular formula C5H7NO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
3-Methoxythiophene-2-sulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Based on the known actions of sulfonamides, it can be inferred that this compound may interact with its targets (such as carbonic anhydrase and dihydropteroate synthetase) and inhibit their activity . This inhibition could lead to changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target enzymes. For instance, inhibition of carbonic anhydrase could affect fluid balance and pH regulation in the body . Similarly, inhibition of dihydropteroate synthetase could disrupt the synthesis of folate, a vital nutrient for cell growth and division .
Pharmacokinetics
As a sulfonamide, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific physiological processes it influences through its inhibition of target enzymes. Potential effects could include altered fluid balance due to carbonic anhydrase inhibition, or disrupted cell growth and division due to interference with folate synthesis .
Biochemical Analysis
Biochemical Properties
3-Methoxythiophene-2-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. The compound’s sulfonamide group is known to interact with enzymes such as carbonic anhydrase, leading to inhibition of its activity . Additionally, this compound can bind to proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. The compound’s sulfonamide group is particularly effective in inhibiting enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe noticeable changes in cellular function . High doses of this compound can also result in toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s sulfonamide group can inhibit enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of cells . Additionally, this compound can affect the levels of specific metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methoxythiophene with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Methoxythiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-Methoxythiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule due to its sulfonamide group, which is known for its antibacterial properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the development of advanced materials, such as organic semiconductors
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Methylthiophene-2-sulfonamide: Contains a methyl group instead of a methoxy group, potentially altering its chemical properties.
2-Aminothiophene-3-sulfonamide: The position of the sulfonamide group is different, which can influence its chemical behavior and applications
Uniqueness
3-Methoxythiophene-2-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the thiophene ring.
Properties
IUPAC Name |
3-methoxythiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRQYAZHUZLDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297347 | |
Record name | 2-Thiophenesulfonamide, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-28-1 | |
Record name | 2-Thiophenesulfonamide, 3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenesulfonamide, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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